2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound featuring a complex structure characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl substituents on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 316.06 g/mol. The compound's unique combination of functional groups imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
While specific biological activities of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially making this compound useful in drug development targeting various biological pathways.
The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically employs electrophilic aromatic substitution reactions. A common method involves the iodination of a precursor like 1-methoxy-3-methyl-5-(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Industrial production may utilize continuous flow reactors to optimize yield and efficiency, along with purification techniques like recrystallization or chromatography .
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene finds applications in:
Studies on the interactions of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene with various nucleophiles and electrophiles reveal its potential for diverse chemical transformations. For instance, its ability to undergo nucleophilic substitution suggests that it can be modified to produce derivatives with tailored properties for specific applications in medicinal chemistry or materials science .
Several compounds share structural similarities with 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | Iodine at position 1; two trifluoromethyl groups | Lacks methoxy and methyl groups |
| 1-Iodo-2-methoxy-3-methyl-5-(trifluoromethoxy)benzene | Trifluoromethoxy instead of trifluoromethyl | Contains different functional group |
| 4-Iodo-2-methoxyphenyl trifluoromethyl ketone | Iodine at position 4; ketone group present | Different functional group arrangement |
The uniqueness of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene lies in its combination of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups. This dual activation allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Retrosynthetic planning for 2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene begins by deconstructing the target into simpler precursors while accounting for the electronic and steric influences of substituents. The para relationship between the methyl (position 3) and trifluoromethyl (position 5) groups suggests that these substituents are installed early, leveraging their directing effects. The methyl group, an ortho/para-directing electron donor, facilitates electrophilic substitution at position 5 (para to methyl), while the trifluoromethyl group, a meta-directing electron-withdrawing group, later guides the introduction of the methoxy and iodine groups.
A plausible disconnection sequence involves:
This approach aligns with Burnside’s theorem, which quantifies the combinatorial complexity of substituted benzenes and underscores the need for sequential, position-selective reactions.
Regioselective iodination at position 2 is challenging due to competing directing effects from the methoxy (ortho/para-directing) and trifluoromethyl (meta-directing) groups. Electrophilic iodination (e.g., using I₂/AgOTf) favors the ortho position relative to the methoxy group, as the trifluoromethyl group’s meta-directing influence is attenuated by distance. Alternative methods include:
Table 1: Comparison of Iodination Methods
| Method | Yield (%) | Regioselectivity | Compatibility with Substituents |
|---|---|---|---|
| I₂/AgOTf | 65–75 | Ortho > Para | Tolerates EWGs and EDGs |
| Hypervalent iodine (IBD) | 80–85 | Para > Meta | Sensitive to steric hindrance |
| Directed C–H activation | 70–78 | Ortho-specific | Requires directing groups |
These methods highlight the trade-offs between yield, selectivity, and functional group tolerance.
The methoxy group at position 1 is introduced via nucleophilic aromatic substitution (NAS) on a fluorinated or chlorinated precursor. Classical NAS requires electron-deficient arenes, but recent advances in transition metal catalysis enable methoxylation of neutral or electron-rich substrates. For example:
The choice of method depends on the substrate’s electronic profile. For instance, rhodium catalysis is preferred for electron-neutral intermediates, while directed fluorination suits activated arenes.
Trifluoromethylation at position 5 is achieved through:
The methyl group at position 3 directs trifluoromethylation to position 5 (para), while the trifluoromethyl group’s electron-withdrawing nature subsequently activates the ring for methoxy installation.
The success of the synthesis hinges on the order of reactions:
Critical optimizations include:
Table 2: Reaction Sequence and Yields
| Step | Reaction Type | Yield (%) | Key Condition |
|---|---|---|---|
| 1 | Methylation (position 3) | 90 | AlCl₃, CH₃Cl |
| 2 | Trifluoromethylation (5) | 75 | TMSCF₃, CsF, –40°C |
| 3 | Methoxylation (1) | 82 | [RhCp*Cl₂]₂, NaOMe |
| 4 | Iodination (2) | 68 | I₂, AgOTf, CH₂Cl₂ |